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molecular formula C10H13ClN2O3 B8487273 2-[N-(5-Chloro-2-nitrophenyl)]amino-2-methyl-1-propanol

2-[N-(5-Chloro-2-nitrophenyl)]amino-2-methyl-1-propanol

Cat. No. B8487273
M. Wt: 244.67 g/mol
InChI Key: QFLNZIHUAICVQA-UHFFFAOYSA-N
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Patent
US05585394

Procedure details

A mixture of 20 g of 4-chloro-1,2-dinitrobenzene and 36 g of 2-amino-2-methylpropan-1-ol in 100 ml of EtOH is refluxed for 36 hours. The reaction mixture is evaporated under vacuum, the residue is extracted with AcOEt, washed with a 1N solution of HCl and with water and dried over Na2SO4 and the solvent is evaporated off under vacuum. The residue is chromatographed on silica using DCM as the eluent to give 16 g of the expected product, which is used as such in the next step.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([N+:11]([O-])=O)[CH:3]=1.N[C:15]([CH3:19])([CH3:18])[CH2:16][OH:17]>CCO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([NH:11][C:15]([CH3:19])([CH3:18])[CH2:16][OH:17])[CH:3]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
36 g
Type
reactant
Smiles
NC(CO)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 36 hours
Duration
36 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated under vacuum
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with AcOEt
WASH
Type
WASH
Details
washed with a 1N solution of HCl and with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)[N+](=O)[O-])NC(CO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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